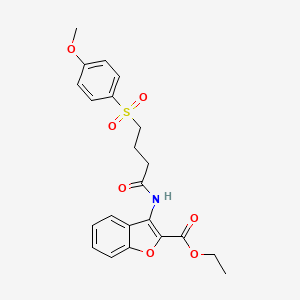

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted with an ethyl ester group at position 2, a sulfonyl-linked butanamido moiety at position 3, and a 4-methoxyphenyl group. Its sulfonyl and methoxy groups enhance polarity and metabolic stability, while the benzofuran scaffold provides a rigid aromatic framework for target binding .

Properties

IUPAC Name |

ethyl 3-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S/c1-3-29-22(25)21-20(17-7-4-5-8-18(17)30-21)23-19(24)9-6-14-31(26,27)16-12-10-15(28-2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEKIUJVZNNWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents . The reaction conditions often involve refluxing the reactants in methanol or other suitable solvents to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those that require specific functional groups for further reactions. The compound can act as a reagent in various organic transformations, including:

- Nucleophilic substitutions : The sulfonamide group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attack.

- Coupling reactions : It can be used in coupling reactions to form larger molecular frameworks, especially in the synthesis of pharmaceuticals and agrochemicals.

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Research indicates that derivatives of benzofuran compounds often demonstrate:

- Antimicrobial properties : The sulfonamide moiety is known for its antibacterial effects, which can be leveraged in developing new antibiotics.

- Anticancer activity : Preliminary studies suggest that benzofuran derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory effects : Compounds with similar structures have shown potential in reducing inflammation, indicating possible therapeutic uses in conditions like arthritis .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl and amido groups in the compound can form hydrogen bonds and other interactions with biological molecules, affecting their function . The benzofuran ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzofuran-based esters and sulfonamide derivatives. Key analogues include:

Key Differences and Research Findings

Hydrolytic Stability :

- Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF with residual water, producing isomers with a molecular ion peak at m/z 208 (~9% yield) .

- In contrast, the target compound’s sulfonylbutanamido group likely reduces hydrolysis susceptibility due to steric hindrance and electron-withdrawing effects.

Electrochemical Behavior: Simpler benzofuran esters (e.g., ethyl 2-(2-(bromomethyl)phenoxy) derivatives) exhibit electrochemical reduction pathways influenced by bromine substituents. The target compound’s 4-methoxyphenylsulfonyl group may alter redox potentials, favoring nucleophilic attack at the sulfonyl moiety rather than the benzofuran core.

Synthetic Challenges :

- The sulfonylbutanamido linkage introduces synthetic complexity compared to bromomethyl or methoxy-substituted analogues. Purification requires chromatographic methods due to polar byproducts.

Biological Activity

Ethyl 3-(4-((4-methoxyphenyl)sulfonyl)butanamido)benzofuran-2-carboxylate, identified by its CAS number 922962-60-5, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, along with a sulfonamide and butanamide moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 922962-60-5 |

| Molecular Formula | C22H23NO7S |

| Molecular Weight | 445.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonamide Formation : The reaction between sulfonyl chlorides and amines to introduce the sulfonamide group.

- Coupling Reactions : Final assembly through coupling with butanoyl derivatives to form the complete structure.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown activity against protein tyrosine phosphatases (PTP1B), which are crucial in insulin signaling pathways .

- Receptor Modulation : The benzofuran moiety can facilitate interactions with various receptors, influencing pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

- Inhibition of Cell Proliferation : In vitro studies show that benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis .

- Mechanistic Insights : Research suggests that these compounds may interfere with cell cycle progression and promote apoptotic pathways through the modulation of signaling cascades involving p53 and Bcl-2 proteins .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy:

- Cytokine Modulation : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in conditions like arthritis or inflammatory bowel disease.

Case Studies and Research Findings

- In Vivo Studies : In animal models, derivatives of benzofuran have been evaluated for their ability to modulate glucose metabolism, showing promise in enhancing insulin sensitivity and reducing blood glucose levels .

- Clinical Implications : The unique structure of this compound positions it as a candidate for further development in drug discovery programs aimed at metabolic disorders and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.